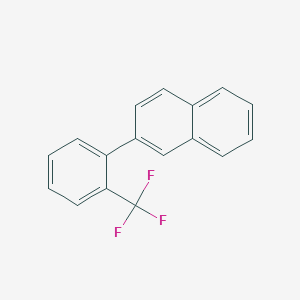
4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl ring with two hydroxyl groups at the 3 and 4 positions, attached to an isoquinolinone core with an additional hydroxyl group at the 5 position. Its structure suggests potential biological activity and makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of a 3,4-dihydroxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and oxidation steps to yield the final isoquinolinone structure. Reaction conditions often involve the use of catalysts, such as acids or bases, and may require specific temperatures and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroisoquinolinone derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
科学的研究の応用
4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress, modulating the production of reactive oxygen species and exerting protective effects.
類似化合物との比較
Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): Known for its role in the treatment of Parkinson’s disease.
3,4-Dihydroxybenzoic acid: A phenolic acid with antioxidant properties.
2-(3,4-Dihydroxyphenyl)ethanol: Found in olive oil, known for its health benefits.
Uniqueness
4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one is unique due to its isoquinolinone core, which distinguishes it from other phenolic compounds. This structure may confer specific biological activities and make it a valuable compound for further research and development.
特性
CAS番号 |
656234-48-9 |
|---|---|
分子式 |
C15H11NO4 |
分子量 |
269.25 g/mol |
IUPAC名 |
4-(3,4-dihydroxyphenyl)-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H11NO4/c17-11-5-4-8(6-13(11)19)10-7-16-15(20)9-2-1-3-12(18)14(9)10/h1-7,17-19H,(H,16,20) |
InChIキー |
CLODYJPGYBMDGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC(=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



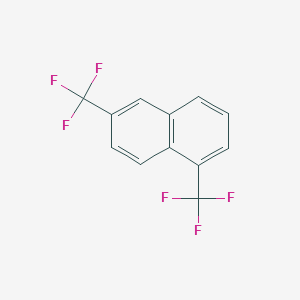

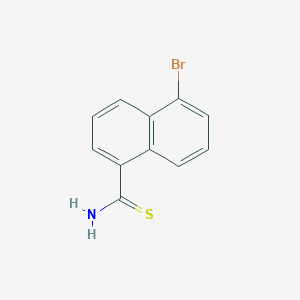
![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11852571.png)
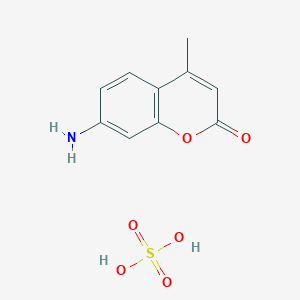


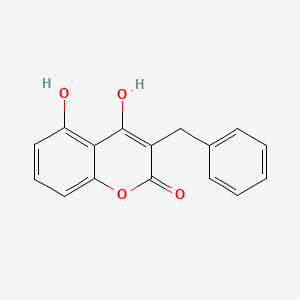


![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B11852595.png)

